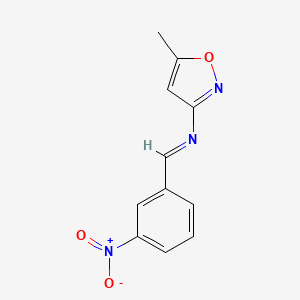
1,4-Dioxane-2,3-diyl bis(phenoxyacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxane-2,3-diyl bis(phenoxyacetate) is a chemical compound with the molecular formula C20H20O8 It is a derivative of 1,4-dioxane, a heterocyclic organic compound known for its solvent properties
Vorbereitungsmethoden
The synthesis of 1,4-Dioxane-2,3-diyl bis(phenoxyacetate) typically involves the reaction of 1,4-dioxane-2,3-diol with phenoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
1,4-Dioxane-2,3-diyl bis(phenoxyacetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetate groups, where nucleophiles like amines or thiols replace the acetate group, forming new derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Dioxane-2,3-diyl bis(phenoxyacetate) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: It can be used as a solvent or intermediate in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-Dioxane-2,3-diyl bis(phenoxyacetate) involves its interaction with molecular targets such as enzymes or receptors. The phenoxyacetate groups can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, modulating their activity. The 1,4-dioxane ring provides a stable scaffold that can enhance the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
1,4-Dioxane-2,3-diyl bis(phenoxyacetate) can be compared with other similar compounds such as:
1,4-Dioxane-2,3-diyl bis(acetate): Lacks the phenoxy groups, making it less hydrophobic and potentially less effective in certain applications.
1,4-Dioxane-2,3-diyl bis(benzoate): Contains benzoate groups instead of phenoxyacetate, which can alter its reactivity and binding properties.
1,4-Dioxane-2,3-diyl bis(phenylacetate): Similar structure but with phenylacetate groups, which can affect its solubility and interaction with biological targets.
These comparisons highlight the unique features of 1,4-Dioxane-2,3-diyl bis(phenoxyacetate), such as its specific functional groups and their impact on the compound’s properties and applications.
Eigenschaften
Molekularformel |
C20H20O8 |
|---|---|
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
[3-(2-phenoxyacetyl)oxy-1,4-dioxan-2-yl] 2-phenoxyacetate |
InChI |
InChI=1S/C20H20O8/c21-17(13-25-15-7-3-1-4-8-15)27-19-20(24-12-11-23-19)28-18(22)14-26-16-9-5-2-6-10-16/h1-10,19-20H,11-14H2 |
InChI-Schlüssel |
QFEDOIHKPVKTLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(C(O1)OC(=O)COC2=CC=CC=C2)OC(=O)COC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



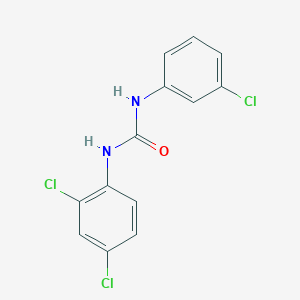
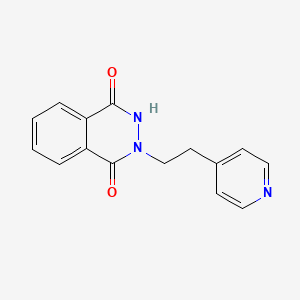
![2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B11956281.png)


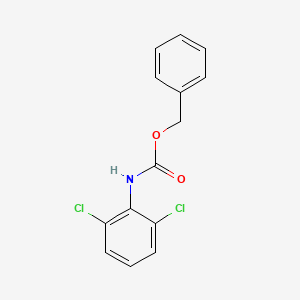

![5,8-Dimethyl-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B11956321.png)
![2-[(Chloroacetyl)amino]acrylic acid](/img/structure/B11956335.png)
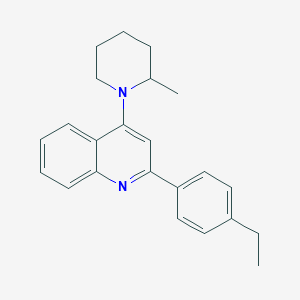
![1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea](/img/structure/B11956354.png)

